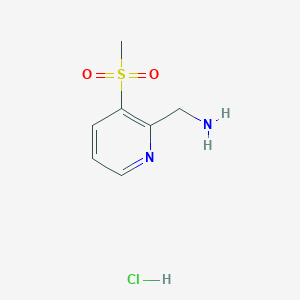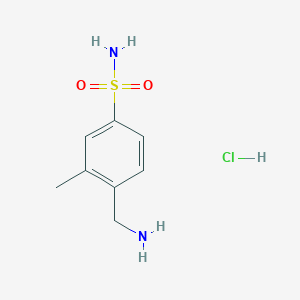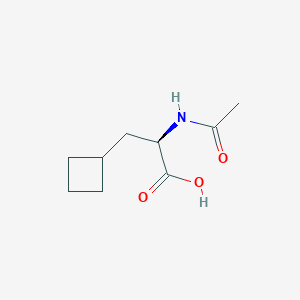
(2R)-3-cyclobutyl-2-acetamidopropanoic acid
Descripción general
Descripción
(2R)-3-cyclobutyl-2-acetamidopropanoic acid (CBPA) is an organic compound that has seen increased use in scientific research applications in recent years. Its unique structure, which is composed of a cyclobutyl ring attached to an acetamidopropanoic acid, makes it an attractive target for the study of a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Environmental and Biomonitoring Applications
(2R)-3-cyclobutyl-2-acetamidopropanoic acid is structurally similar to various compounds used in environmental and biological monitoring studies. The research focuses on assessing exposure to certain chemicals by measuring their metabolites in biological samples.
Use in Plasticizer Exposure Biomonitoring :
- The study by Silva et al. (2013) discussed the use of specific metabolites as biomarkers for exposure assessment to DINCH, a plasticizer used to replace phthalates. They employed high-performance liquid chromatography-tandem mass spectrometry to measure concentrations of DINCH metabolites in urine, suggesting that these metabolites can be used for exposure assessment at environmental exposure levels (Silva et al., 2013).
Use in Biomonitoring of Technical Grade Solvents :
- Laitinen (1997) investigated the use of urinary 2-alkoxypropionic acids for biomonitoring exposure to technical grade 1-alkoxy-2-propanol acetates, highlighting the importance of biological monitoring in occupational settings (Laitinen, 1997).
Therapeutic and Diagnostic Applications
While (2R)-3-cyclobutyl-2-acetamidopropanoic acid itself may not be directly involved, compounds with structural similarities or relevance have been studied for their therapeutic and diagnostic potentials in various medical conditions.
Use in Prostate Carcinoma Diagnosis :
- Ren et al. (2016) conducted a meta-analysis on the performance of 18F-FACBC PET/CT in the diagnosis of recurrent prostate carcinoma, demonstrating its efficacy as a non-invasive, metabolic imaging technique in this context (Ren et al., 2016).
Antiparasitic and Potential Pharmacological Applications :
- A review by Oliveira and Freitas (2015) highlighted the therapeutic potential of diminazene aceturate, an antiparasitic drug, in various pharmacological applications beyond its antitrypanosomal activity, suggesting a wide range of possible applications for structurally related compounds (Oliveira & Freitas, 2015).
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-cyclobutylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)5-7-3-2-4-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXDVRLDPPYAFI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-cyclobutyl-2-acetamidopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




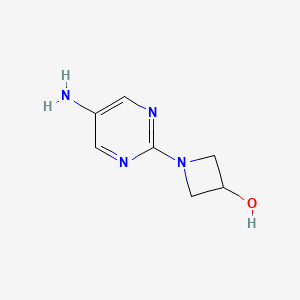
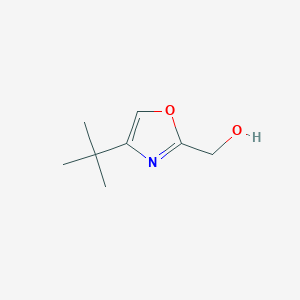
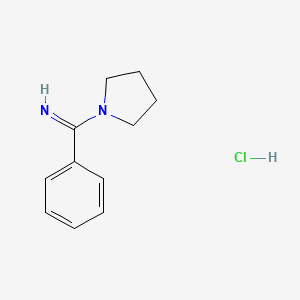
![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)
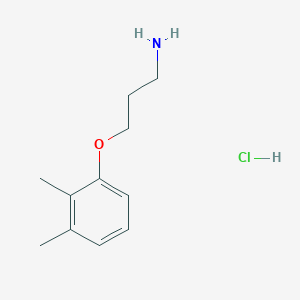
amine hydrochloride](/img/structure/B1383410.png)
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)
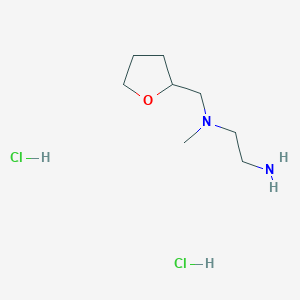
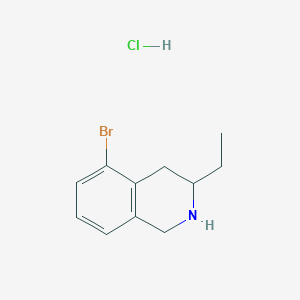

amine hydrochloride](/img/structure/B1383415.png)
